molecular formula C13H16O3 B2980327 Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate CAS No. 1447944-25-3

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate

Cat. No.: B2980327
CAS No.: 1447944-25-3
M. Wt: 220.268
InChI Key: JGWHKBIJADJSPL-UHFFFAOYSA-N
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Description

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.268 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate typically involves the reaction of benzyl bromide with 1-(1-hydroxyethyl)cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of benzyl 1-(1-oxoethyl)cyclopropanecarboxylate.

    Reduction: Formation of benzyl 1-(1-hydroxyethyl)cyclopropanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1-(1-oxoethyl)cyclopropanecarboxylate
  • Benzyl 1-(1-hydroxyethyl)cyclopropanol
  • Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxamide

Uniqueness

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyclopropane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHKBIJADJSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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